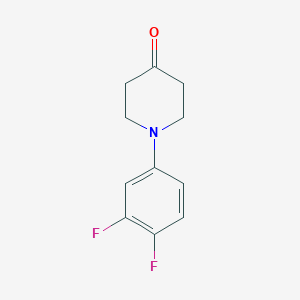

1-(3,4-Difluorophenyl)piperidin-4-one

Übersicht

Beschreibung

1-(3,4-Difluorophenyl)piperidin-4-one is an organic compound with the molecular formula C11H11F2NO and a molecular weight of 211.21 g/mol . It is a fluorinated derivative of piperidinone, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-(3,4-Difluorophenyl)piperidin-4-one typically involves the reaction of 3,4-difluoroaniline with piperidin-4-one under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3,4-difluoroaniline is reacted with a piperidin-4-one derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3,4-Difluorophenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(3,4-Difluorophenyl)piperidin-4-one is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of piperidin-4-one can inhibit the proliferation of cancer cells. For example, compounds derived from similar structures have shown promising results against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1) . The difluorinated structure may enhance the potency of these compounds compared to their non-fluorinated counterparts.

- Neurological Applications : Due to its structural similarity to known psychoactive substances, this compound may have implications in treating neurological disorders. Studies on related piperidine derivatives have demonstrated antidepressant and analgesic effects .

Mechanism of Action Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Ongoing research focuses on:

- Target Identification : Identifying specific molecular targets that interact with this compound could lead to insights into its pharmacological effects. Initial findings suggest potential interactions with receptors involved in neurotransmission and cellular signaling pathways .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives of piperidin-4-one against pancreatic cancer cell lines. Among them, derivatives featuring difluoro substitutions exhibited superior antiproliferative activity compared to their non-fluorinated analogs . This highlights the importance of fluorination in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Effects

Research focusing on neuropharmacological properties suggests that compounds similar to this compound may modulate neurotransmitter systems effectively. These findings support further investigation into its use as a treatment for mood disorders and pain management .

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved pharmacological properties . The exact molecular pathways involved vary depending on the specific biological system and target.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorophenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(2,4-Difluorophenyl)piperidin-4-one: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.

1-(2-Furylmethyl)piperidin-4-one: The presence of a furan ring instead of a phenyl ring introduces different electronic and steric effects, leading to variations in its chemical and biological properties.

1-(4-Nitrophenyl)piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

1-(3,4-Difluorophenyl)piperidin-4-one is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. Characterized by a piperidine ring substituted with a difluorophenyl group and a ketone functional group, this compound exhibits properties that may be beneficial in various therapeutic applications. The presence of fluorine atoms enhances its lipophilicity, which can influence its interaction with biological targets.

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 215.20 g/mol

Structural Characteristics

The structural uniqueness of this compound lies in its substitution pattern on the phenyl ring, which is crucial for its biological activity. The following table compares it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)piperidin-4-one | Chlorine instead of fluorine | Antidepressant properties |

| 1-(4-Fluorophenyl)piperidin-4-one | Single fluorine substitution | Analgesic effects |

| N-Methyl-1-(3,4-dichlorophenyl)piperidin-4-one | Dichlorinated phenyl group | Potential antipsychotic activity |

The difluorination may enhance pharmacokinetic properties compared to other halogenated derivatives, suggesting a unique mechanism of action.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain piperidine derivatives displayed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific cellular targets involved in cancer progression and inflammation. The compound's ability to inhibit microtubule assembly has been noted, indicating potential as a microtubule-destabilizing agent .

Enzyme Inhibition

In addition to anticancer properties, the compound has shown promise as an enzyme inhibitor. Research into similar piperidine derivatives has revealed their potential to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative disorders .

Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor activity of several piperidine derivatives against a panel of human tumor cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines, demonstrating significant cytotoxic effects .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of piperidine derivatives. It was found that these compounds could effectively inhibit AChE and urease, suggesting their potential use in treating conditions like Alzheimer's disease and other metabolic disorders .

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. Its unique structural characteristics and preliminary biological findings indicate potential applications in cancer therapy and enzyme inhibition.

Future studies should focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVXHVMMKRCNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640772 | |

| Record name | 1-(3,4-Difluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-07-0 | |

| Record name | 1-(3,4-Difluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.